Chemical Properties of Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
Chemical Properties of Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
Technical Guide & Impurity Profile (Ticagrelor Impurity 274)[1]
Executive Summary
Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is a positional isomer of the key intermediate used in the synthesis of Ticagrelor (Brilinta), a P2Y12 platelet inhibitor.[1] Designated as Ticagrelor Impurity 274 , this compound shares the core cyclopropylamine pharmacophore but features a 2,5-difluoro substitution pattern on the phenyl ring, distinct from the 3,4-difluoro pattern of the active drug.[1]
Understanding the chemical properties and synthesis of this isomer is critical for two reasons:
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Impurity Control: It typically arises from regioisomeric impurities (2,5-difluorobenzaldehyde) in the starting material, necessitating rigorous rejection strategies during CMC (Chemistry, Manufacturing, and Controls).[1]
-
SAR Exploration: As a structural analog, it offers a probe for steric and electronic tolerance within the P2Y12 binding pocket.[1]
Physicochemical Profile
The 2,5-substitution pattern alters the electronic environment of the phenyl ring compared to the 3,4-isomer, influencing both lipophilicity and metabolic susceptibility.[1]
| Property | Value / Description | Context |
| CAS Number | 1157692-93-7 | Specific to the trans isomer (racemic or unspecified).[2][3] |
| Molecular Formula | C₉H₉F₂N | Isomeric with Ticagrelor intermediate.[4] |
| Molecular Weight | 169.17 g/mol | Identical to target intermediate. |
| LogP (Predicted) | ~1.4 - 1.6 | Slightly more lipophilic than the 3,4-isomer due to symmetry reduction.[1] |
| pKa (Base) | ~9.2 (Estimated) | Typical for cyclopropylamines; forms stable salts (HCl, L-tartrate).[1] |
| H-Bond Donors/Acceptors | 1 / 3 | Primary amine (donor); N + 2F (acceptors).[1] |
| Stereochemistry | Trans (1R,2S / 1S,2R) | The trans configuration is thermodynamically favored over cis. |
Synthetic Pathway & Formation Mechanism[5][6][7][8]
The synthesis of the 2,5-isomer mirrors the route for the 3,4-isomer but originates from 2,5-difluorobenzaldehyde .[1] This parallel chemistry explains why it is a persistent impurity; it survives the standard reaction conditions of Knoevenagel condensation, cyclopropanation, and Curtius rearrangement.[1]
Core Synthetic Workflow
The following Graphviz diagram illustrates the formation pathway, highlighting the divergence from the aldehyde starting material.
Caption: Synthetic trajectory of Impurity 274. The pathway is chemically equivalent to the Ticagrelor intermediate route, making separation difficult without crystallization or chiral resolution.[1]
Detailed Experimental Protocol (Synthesis of Racemic Trans-Isomer)
Note: This protocol is adapted from standard methodologies for the 3,4-isomer [1, 2] but applied to the 2,5-analog.
Step 1: Knoevenagel Condensation [1]
-
Reagents: Charge 2,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq) into a reactor.
-
Catalysis: Add piperidine (0.1 eq) and heat to 80–85°C for 4–6 hours.
-
Workup: Cool to room temperature. Pour into ice-cold HCl (aq) to precipitate the trans-3-(2,5-difluorophenyl)acrylic acid.[1] Filter and dry.
Step 2: Cyclopropanation (Corey-Chaykovsky)
-
Esterification: Convert the acrylic acid to the ethyl ester using SOCl₂ in ethanol (Reflux, 2h).
-
Ylide Formation: In a separate vessel, mix trimethylsulfoxonium iodide (1.2 eq) and NaH (1.2 eq) in dry DMSO. Stir at RT until H₂ evolution ceases (formation of dimethylsulfoxonium methylide).
-
Addition: Add the acrylic ester dropwise to the ylide solution at 0°C.
-
Reaction: Allow to warm to RT and stir for 16 hours. The reaction is stereoselective for the trans-isomer.
-
Quench: Pour into water and extract with Ethyl Acetate.
Step 3: Curtius Rearrangement to Amine
-
Hydrolysis: Saponify the ester with LiOH in THF/Water to get the cyclopropanecarboxylic acid.
-
Azide Formation: Treat the acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in Toluene at 0°C.
-
Rearrangement: Heat the toluene solution to 90°C. Evolution of N₂ gas indicates isocyanate formation.
-
Hydrolysis: Add HCl (aq) and reflux to hydrolyze the isocyanate to the amine hydrochloride salt.
-
Isolation: Basify with NaOH and extract the free amine.
Analytical Distinction: The Fluorine Signature[1]
Distinguishing the 2,5-isomer (Impurity 274) from the 3,4-isomer (Ticagrelor intermediate) is best achieved using 19F NMR spectroscopy.[1] The coupling patterns provide a definitive fingerprint.
19F NMR Diagnostic Logic
-
3,4-Difluoro (Target): The fluorine atoms are ortho to each other.[1]
-
2,5-Difluoro (Impurity): The fluorine atoms are para to each other relative to the ring carbons (1,4-relationship).[1]
| Feature | 3,4-Difluoro (Ticagrelor) | 2,5-Difluoro (Impurity) |
| F-F Coupling ( | ~20 Hz (Strong) | < 2 Hz (Weak/None) |
| 1H NMR (Aromatic) | 3 protons (complex multiplet) | 3 protons (distinct splitting due to symmetry) |
| Retention Time (HPLC) | Standard | Typically elutes after the 3,4-isomer on C18 columns due to higher lipophilicity.[1] |
Resolution and Purification
If the 2,5-isomer is present as a racemic mixture, it can be resolved using L-Tartaric acid , similar to the 3,4-isomer.[1]
Protocol:
-
Dissolve racemic amine in Methanol/Water (10:1).[1]
-
Add L-Tartaric acid (1.0 eq).
-
Heat to clear solution, then cool slowly to 0°C.
-
The diastereomeric salt of the (1R,2S)-amine typically crystallizes.[1][5] Note: For the 2,5-isomer, solubility profiles may differ; screening of Ethanol vs. Methanol is recommended.[1]
Safety and Handling
-
Hazards: The compound is a primary amine and fluorinated aromatic. It causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Stability: The cyclopropane ring is strained but chemically stable under basic and neutral conditions.[1] Avoid strong Lewis acids which may trigger ring-opening.
-
Storage: Store as the HCl or Tartrate salt at 2–8°C under inert atmosphere (Argon) to prevent oxidation or carbamate formation with atmospheric CO₂.
References
-
Biocatalytic Synthesis: Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. PMC.[1] Available at: [Link]
-
Synthetic Methodology: Novel synthetic methodology for the synthesis of Ticagrelor. JOCPR.[1] Available at: [Link]
-
Chemical Identity: 2-(2,5-Difluorophenyl)cyclopropan-1-amine (Compound Summary). PubChem.[1][4][6][7][8] Available at: [Link][1]
-
Impurity Context: Ticagrelor Impurity 274 Data Sheet. Unigent.[1] Available at: [Link][1]
Sources
- 1. CAS 220352-38-5: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan… [cymitquimica.com]
- 2. US20180099919A1 - Process for the preparation of (1r,3r)- and (1s,3s)-2,2-dihalo-3-(substituted phenyl)cyclopropanecarboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(2,5-Difluorophenyl)cyclopropan-1-amine | C9H9F2N | CID 43810315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. 2,5-Difluorobenzaldehyde | C7H4F2O | CID 137663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Difluorobenzaldehyde 98 2646-90-4 [sigmaaldrich.com]
- 8. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate | C17H17F2NO3 | CID 9944965 - PubChem [pubchem.ncbi.nlm.nih.gov]
